molecular formula C7H12N2O4-2 B1236271 Meso-2,6-diaminopimelate(2-)

Meso-2,6-diaminopimelate(2-)

Cat. No. B1236271
M. Wt: 188.18 g/mol
InChI Key: GMKMEZVLHJARHF-SYDPRGILSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Meso-2,6-diaminopimelate(2-) is the meso-isomer of 2,6-diaminopimelate. It is a conjugate base of a meso-2,6-diaminopimelic acid dizwitterion and a meso-2,6-diaminopimelic acid.

Scientific Research Applications

Biosynthetic Precursor and Bacterial Cell Wall Component

Enzyme Research and Amino Acid Synthesis

  • A study on meso-Diaminopimelate dehydrogenase (meso-DAPDH) from Symbiobacterium thermophilum, which catalyzes the oxidative deamination of meso-2,6-diaminopimelate, demonstrates potential for D-amino acid synthesis. This enzyme's broad substrate specificity and thermostability make it an excellent candidate for protein engineering (Gao et al., 2012).

Crystallographic Analysis for Structural Insights

  • Diaminopimelate epimerase (DapF) from Acinetobacter baumannii, crucial in converting LL-DAP to meso-DAP, was purified and crystallized. This research provides structural insights into the enzyme's function (Park et al., 2013).

Enzymatic Assays and Bacterial Cell Wall Analysis

  • Enzymic assays for isomers of 2,6-diaminopimelate, including meso-, LL-, and DD-, were developed to measure these isomers in bacterial cell walls, contributing significantly to the understanding of bacterial cell wall composition (Day & White, 1977).

properties

Molecular Formula

C7H12N2O4-2

Molecular Weight

188.18 g/mol

IUPAC Name

(2R,6S)-2,6-diaminoheptanedioate

InChI

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/p-2/t4-,5+

InChI Key

GMKMEZVLHJARHF-SYDPRGILSA-L

Isomeric SMILES

C(C[C@H](C(=O)[O-])N)C[C@@H](C(=O)[O-])N

SMILES

C(CC(C(=O)[O-])N)CC(C(=O)[O-])N

Canonical SMILES

C(CC(C(=O)[O-])N)CC(C(=O)[O-])N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Meso-2,6-diaminopimelate(2-)
Reactant of Route 2
Reactant of Route 2
Meso-2,6-diaminopimelate(2-)
Reactant of Route 3
Meso-2,6-diaminopimelate(2-)
Reactant of Route 4
Meso-2,6-diaminopimelate(2-)
Reactant of Route 5
Meso-2,6-diaminopimelate(2-)
Reactant of Route 6
Meso-2,6-diaminopimelate(2-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.